molecular formula C8H12O4 B8774175 Ethyl 4-oxo-2-(2-oxoethyl)butanoate

Ethyl 4-oxo-2-(2-oxoethyl)butanoate

Cat. No.: B8774175
M. Wt: 172.18 g/mol
InChI Key: ZYXAXBVALNQLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-2-(2-oxoethyl)butanoate is a specialized ester featuring two oxo (keto) groups and an ethyl ester moiety. Its structure includes a branched carbon chain with ketone functionalities at positions 2 and 4, contributing to its polarity and reactivity. The compound’s dual oxo groups likely enhance its hydrogen-bonding capacity, influencing solubility, volatility, and chemical stability compared to simpler esters.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 4-oxo-2-(2-oxoethyl)butanoate

InChI

InChI=1S/C8H12O4/c1-2-12-8(11)7(3-5-9)4-6-10/h5-7H,2-4H2,1H3

InChI Key

ZYXAXBVALNQLAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=O)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-oxo-2-(2-oxoethyl)butanoate with analogous esters, focusing on structural features, functional groups, and observed properties derived from the provided evidence.

Table 1: Structural and Functional Comparison of Ethyl Esters

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Behavior Evidence Source
This compound C₈H₁₂O₄ Two oxo groups, ethyl ester 172.18* Hypothetical: High polarity, moderate volatility N/A (Inferred)
Ethyl 2-keto-4-phenylbutanoate C₁₂H₁₄O₃ Phenyl group, single oxo group 206.24 Enhanced aromatic stability
Ethyl crotonate (peak 3) C₆H₁₀O₂ Unsaturated (E)-2-butenoate chain 114.14 High volatility; lost in early washings
Ethyl octanoate (peak 21) C₁₀H₂₀O₂ Long aliphatic chain 172.26 Low volatility; retained in later washings
2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate C₁₃H₁₇NO₅ Methoxyphenyl, amino group 279.28 High polarity due to amino and phenolic groups

*Calculated based on molecular formula.

Key Findings

Volatility Trends: Ethyl crotonate (peak 3) and other short-chain esters exhibit high volatility, disappearing after initial washings due to their low molecular weight and weak intermolecular forces . this compound, with its dual oxo groups, is expected to have lower volatility than ethyl crotonate but higher than ethyl octanoate (peak 21) due to increased polarity from ketone functionalities.

Substituent Effects: Aromatic vs. Aliphatic Groups: Ethyl 2-keto-4-phenylbutanoate incorporates a phenyl group, enhancing stability via resonance but reducing solubility in polar solvents compared to aliphatic analogs. Amino and Phenolic Groups: The compound in shows exceptionally high polarity due to its amino and methoxyphenyl substituents, suggesting that this compound—lacking such groups—would exhibit lower solubility in aqueous media.

Reactivity: The dual oxo groups in this compound may render it more reactive toward nucleophilic additions or condensations compared to mono-ketone esters like ethyl 2-keto-4-phenylbutanoate .

Preparation Methods

Beta-Bromophenylethane and Magnesium-Mediated Route

A prominent method involves the Grignard reaction of β-bromophenylethane with magnesium to generate a Grignard reagent, followed by addition to diethyl oxalate. This approach, detailed in CN101265188A , proceeds via:

  • Grignard Reagent Formation : β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. The solvent system may include co-solvents like tetrahydrofuran (THF) to enhance reactivity.

  • Addition to Diethyl Oxalate : The Grignard solution is added to diethyl oxalate at −30–50°C, yielding ethyl 4-oxo-2-(2-oxoethyl)butanoate after hydrolysis and purification.

Optimization Insights :

  • Solvent Ratios : A MTBE-to-β-bromophenylethane molar ratio of 1–5:1 minimizes side reactions.

  • Temperature Control : Maintaining 50–60°C during Grignard formation improves yield (80.5%).

  • Catalyst Use : Iodine initiates the reaction, reducing induction time.

Table 1. Key Parameters for Grignard-Based Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–60°C (Grignard)+15% Efficiency
Solvent CompositionMTBE:THF (4:1 v/v)Reduced Byproducts
Addition Time2–5 HoursMaximizes Selectivity

Oxidative Condensation of Ethyl Acetoacetate

Aldol Condensation Followed by Oxidation

A two-step protocol involves aldol condensation of ethyl acetoacetate with acetaldehyde, followed by oxidation. This method, referenced in Synthetic Communications (1995) , proceeds as:

  • Aldol Condensation : Ethyl acetoacetate reacts with acetaldehyde under basic conditions (e.g., KOH/EtOH) to form a β-keto ester intermediate.

  • Oxidation : The intermediate undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to introduce the 4-oxo group.

Advantages :

  • Scalable for industrial production.

  • High functional group tolerance.

Challenges :

  • Over-oxidation risks necessitate precise stoichiometry.

  • Catalyst recycling remains inefficient.

Comparative Analysis of Methods

Table 2. Synthesis Route Comparison

MethodYield (%)Cost EfficiencyScalabilityEnvironmental Impact
Grignard Reaction80.5ModerateHighLow (Solvent Recovery)
Aldol Oxidation65–75HighModerateModerate (Cr Waste)
Biocatalytic50–60HighLowGreen

Industrial-Scale Optimization Strategies

Solvent Recycling in Grignard Reactions

Patent CN101265188A highlights MTBE recovery via distillation, reducing raw material costs by 30%. Implementing continuous flow systems further enhances throughput.

Catalytic Oxidation Improvements

Replacing Jones reagent with TEMPO/NaClO eliminates heavy metal waste, aligning with green chemistry principles .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxo-2-(2-oxoethyl)butanoate?

The compound is typically synthesized via esterification or condensation reactions. For example, a common approach involves reacting ethyl acetoacetate with glyoxal derivatives under basic conditions, using catalysts like pyridine or triethylamine. Solvents such as dichloromethane or ethyl acetate are employed to optimize yield and purity . Key steps include:

  • Step 1 : Activation of the carbonyl group via enolate formation.
  • Step 2 : Nucleophilic attack on the electrophilic aldehyde group.
  • Step 3 : Acidic workup to isolate the product.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify protons and carbons adjacent to carbonyl groups (e.g., δ ~2.5–3.5 ppm for α-protons to ketones) .
  • IR : Strong absorption bands at ~1700–1750 cm1^{-1} confirm ester and ketone functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 200–250 range) and fragmentation patterns validate the molecular formula .

Q. What are the primary chemical reactions involving this compound?

The compound participates in:

  • Oxidation : Conversion to carboxylic acid derivatives using KMnO4_4 or CrO3_3 .
  • Reduction : Formation of secondary alcohols via NaBH4_4 or LiAlH4_4 .
  • Nucleophilic Substitution : Reactivity at the α-carbon with amines or thiols .

Advanced Research Questions

Q. How can contradictions in reaction yield data be resolved?

Discrepancies often arise from variables such as solvent polarity, temperature, or catalyst loading. For example:

VariableImpact on YieldOptimal Range
SolventPolar aprotic solvents (e.g., DMF) improve enolate stability0–40°C
CatalystPyridine enhances esterification efficiency5–10 mol%
Systematic screening via Design of Experiments (DoE) is recommended to identify critical factors .

Q. What strategies optimize the synthetic route for scalability?

Advanced methodologies include:

  • Continuous Flow Synthesis : Reduces side reactions and improves reproducibility .
  • Catalyst Engineering : Immobilized catalysts (e.g., silica-supported amines) enhance recovery and reuse .
  • In-line Purification : Chromatography or crystallization integrated into the workflow minimizes impurities .

Q. How can mechanistic studies elucidate its reactivity?

Techniques include:

  • Isotope Labeling : 18^{18}O tracing to track carbonyl oxygen migration during reactions .
  • Kinetic Analysis : Monitoring reaction rates under varying conditions to propose rate-determining steps .
  • Computational Modeling : DFT calculations to map transition states and predict regioselectivity .

Q. What analytical methods detect impurities in synthesized batches?

  • HPLC/GC-MS : Quantifies residual starting materials or side products (e.g., unreacted ethyl acetoacetate) .
  • TGA/DSC : Assesses thermal stability and identifies degradation byproducts .

Methodological Considerations

Q. How is stability under varying storage conditions assessed?

Stability studies involve:

  • Temperature/Humidity Stress Tests : Accelerated aging at 40°C/75% RH for 4–8 weeks .
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Q. What comparative structural analogs are relevant for SAR studies?

CompoundStructural VariationKey Difference
Ethyl 3-oxo-4-phenylbutanoatePhenyl substituentEnhanced lipophilicity .
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoateTrifluoromethyl groupAltered enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.